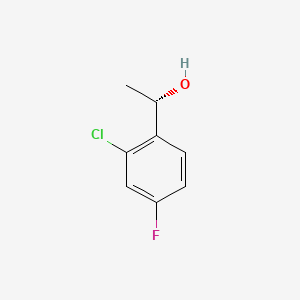

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(2-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTJHIWKGYOZFO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654266 | |

| Record name | (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911218-03-6 | |

| Record name | (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure, featuring a chiral center directly attached to a substituted phenyl ring, makes it a valuable building block in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, characterization, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the core physical properties of this compound. As a senior application scientist, the following sections synthesize theoretical knowledge with practical, field-proven insights into the experimental determination of these properties.

Molecular and Structural Properties

The chemical identity and spatial arrangement of a molecule are the primary determinants of its physical characteristics.

Chemical Structure:

The structure of this compound consists of an ethanol backbone with a 2-chloro-4-fluorophenyl group and a hydroxyl group attached to the chiral carbon atom. The "(1S)" designation specifies the absolute stereochemistry at this carbon.

Caption: 2D structure of this compound.

Molecular Formula and Weight:

The empirical formula for this compound is C₈H₈ClFO. This gives it a molecular weight of 174.60 g/mol .[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound and its related isomers. It is important to note that experimentally determined data for this specific enantiomer is limited in publicly available literature. Therefore, data for closely related compounds are included for comparative purposes.

| Property | Value | Source Compound |

| Molecular Formula | C₈H₈ClFO | (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol |

| Molecular Weight | 174.60 g/mol | (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol |

| Boiling Point | 91°C at 10 torr | 1-(4-Fluorophenyl)ethanol (related structure) |

| Melting Point | 9°C | 1-(4-Fluorophenyl)ethanol (related structure) |

| Density | 1.122 g/cm³ at 20°C | 1-(4-Fluorophenyl)ethanol (related structure) |

| Refractive Index | 1.5010 at 20°C | 1-(4-Fluorophenyl)ethanol (related structure) |

Note: Physical properties such as boiling point, melting point, and density are expected to be identical for both (1S) and (1R) enantiomers.

Spectroscopic Properties (Anticipated)

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton. The aromatic region would likely display complex splitting patterns due to the chloro and fluoro substituents.

-

¹³C NMR: The carbon-13 NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group would appear in the range of 60-80 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[2] Strong absorptions corresponding to C-H, C=C aromatic, and C-F and C-Cl bonds would also be present.

Experimental Protocols for Physical Property Determination

The following are standard, reliable protocols for the experimental determination of key physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Apparatus: A distillation apparatus is assembled.

-

Heating: The liquid is heated in a distillation flask.

-

Vaporization: As the liquid boils, the vapor rises and is directed into a condenser.

-

Temperature Measurement: A thermometer is placed at the vapor-condensate interface to record the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Solubility is a measure of the ability of a solute to dissolve in a solvent.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) are chosen.

-

Mixing: A small, measured amount of the solute is added to a known volume of the solvent.

-

Observation: The mixture is agitated, and the solubility is observed (e.g., completely soluble, partially soluble, insoluble).

-

Quantification (Optional): For quantitative analysis, the concentration of the saturated solution can be determined.

Sources

A Senior Application Scientist's Guide to (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a high-value chiral building block, indispensable in the stereoselective synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise orientation of its hydroxyl group, dictated by the (S)-configuration at the C1 carbon, is critical for achieving the desired pharmacological activity and minimizing off-target effects in the final drug product. This technical guide provides an in-depth exploration of this molecule, moving beyond simple data recitation to explain the underlying scientific principles governing its synthesis and analysis. We will detail a field-proven, enzyme-catalyzed approach to its asymmetric synthesis, outline rigorous analytical protocols for its structural and stereochemical verification, and discuss its strategic importance in modern drug discovery.

Molecular Identity and Physicochemical Properties

The first step in leveraging any chemical entity is a thorough understanding of its fundamental structure and properties. This compound is a secondary alcohol featuring a stereogenic center at the carbinol carbon. The phenyl ring is substituted with both a chlorine and a fluorine atom, modifications frequently employed in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity.

Caption: 2D Chemical Structure of this compound.

The specific arrangement of substituents and the chiral nature of this alcohol dictate its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClFO | PubChem[1] |

| Molecular Weight | 174.60 g/mol | PubChem[1] |

| CAS Number | 351493-13-5 | - |

| Appearance | Varies (typically a solid or oil) | Supplier Data |

| Boiling Point | 256.6±25.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.315±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

Stereoselective Synthesis: A Biocatalytic Approach

Achieving high enantiomeric purity is the primary challenge in synthesizing chiral molecules like this compound. While classical chemical methods exist, biocatalytic asymmetric reduction of the prochiral ketone precursor, 2-chloro-4'-fluoroacetophenone, offers unparalleled selectivity under mild, environmentally benign conditions.[3]

The Causality of Biocatalysis: The choice of an enzymatic method, specifically using a ketoreductase (KRED), is deliberate. KREDs are enzymes that have evolved to perform reductions with exquisite control over stereochemistry.[3] Their active sites create a chiral pocket that binds the ketone substrate in a specific orientation. This forces the hydride transfer from a cofactor (like NADPH or NADH) to occur on only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product with very high enantiomeric excess (e.e.). This method avoids the use of heavy metal catalysts and often simplifies downstream purification.[4]

Caption: Workflow for the biocatalytic synthesis and analysis of the target chiral alcohol.

Experimental Protocol: KRED-Catalyzed Asymmetric Reduction

This protocol describes a representative lab-scale synthesis. It is a self-validating system, as the final analytical step (Chiral HPLC) directly confirms the success of the stereoselective transformation.

Materials:

-

2-Chloro-4'-fluoroacetophenone (CAS: 700-35-6)[5]

-

Ketoreductase (KRED) enzyme preparation with (S)-selectivity

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Glucose Dehydrogenase (GDH) for cofactor recycling

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Isopropanol (IPA)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add D-glucose, NADP⁺, and the GDH enzyme. Stir until all components are dissolved.

-

Enzyme Addition: Add the (S)-selective KRED enzyme preparation to the buffer solution and stir gently for 10-15 minutes to ensure homogeneity.

-

Substrate Addition: Dissolve the 2-chloro-4'-fluoroacetophenone in a minimal amount of isopropanol. Add this solution dropwise to the enzyme-buffer mixture. The isopropanol also serves as a cosubstrate for the GDH to recycle the NADPH cofactor.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35 °C) with gentle agitation. Monitor the conversion of the ketone to the alcohol by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete (typically >99% conversion), quench the reaction by adding an equal volume of ethyl acetate. Stir vigorously for 15 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to remove any non-polar impurities or residual ketone.

Analytical Characterization and Quality Control

Rigorous analysis is paramount to confirm the identity, purity, and, most importantly, the enantiomeric excess of the synthesized alcohol.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the chloro and fluoro substituents), a quartet for the methine proton (CH-OH), and a doublet for the methyl group (CH₃).

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (174.60 g/mol ).[1]

Determination of Enantiomeric Excess (e.e.)

The most reliable method for determining the enantiomeric purity of the product is Chiral High-Performance Liquid Chromatography (HPLC).[6]

The Principle of Chiral HPLC: This technique employs a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The two enantiomers of the alcohol form transient, diastereomeric complexes with the CSP.[] Because these diastereomeric complexes have different energies and stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram.

Caption: Conceptual workflow of enantiomer separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column: A polysaccharide-based column such as CHIRALCEL® OD-H or CHIRALPAK® AD-H is a robust starting point.[8]

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization to achieve baseline separation.[9] Degas the mobile phase thoroughly.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized alcohol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

System Setup: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

-

Data Analysis: Integrate the area under each of the two enantiomer peaks.

Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated using the areas of the two peaks:[10]

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where Area_major is the peak area of the desired (S)-enantiomer and Area_minor is the peak area of the undesired (R)-enantiomer. A successful asymmetric synthesis should yield an e.e. of >99%.

Applications in Medicinal Chemistry and Drug Development

Halogenated chiral alcohols are privileged scaffolds in drug design.[11] The presence of the 2-chloro and 4-fluoro substituents on the phenyl ring of this compound makes it a valuable precursor for several reasons:

-

Metabolic Blocking: The fluorine atom at the C4 position can block a common site of metabolic oxidation (para-hydroxylation), thereby increasing the drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature of the halogens can influence the acidity of nearby protons or the basicity of nitrogen atoms introduced in subsequent synthetic steps, which can be crucial for receptor binding or pharmacokinetic properties.

-

Enhanced Binding: The chlorine atom can participate in specific halogen bonding interactions within a protein's active site, potentially enhancing binding affinity and selectivity.

While this specific molecule is a specialized building block, it is structurally analogous to key intermediates used in the synthesis of important therapeutics, such as antifungal agents and other enzyme inhibitors.[4][12] Its utility lies in its ability to introduce a defined stereocenter early in a synthetic route, avoiding costly and inefficient chiral separations at later, more complex stages of a drug's synthesis.[13]

Safety and Handling

Based on GHS classifications for structurally similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12300420, (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73946, 1-(4-Fluorophenyl)ethanol. Available: [Link]

-

Gimeno, A., et al. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A, 1283, 70-76. Available: [Link]

-

Li, G., et al. (2020). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Biotechnology Letters, 42, 1375–1383. Available: [Link]

- Google Patents (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Piccirillo, S., et al. (2013). The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics, 15(34), 14293-14301. Available: [Link]

-

Phenomenex (n.d.). Chiral HPLC Separations Guide. Available: [Link]

-

LCGC International (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. Available: [Link]

-

ResearchGate (2013). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available: [Link]

-

ResearchGate (2018). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Available: [Link]

-

Soloshonok, V. A., & Han, J. (2001). Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. Journal of the American Chemical Society, 123(23), 5413–5424. Available: [Link]

-

Al-Mokadem, A. Z., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200-2227. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733236, 2-(2-Chloro-4-fluorophenyl)ethanol. Available: [Link]

-

The Organic Chemistry Tutor (2023). How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. Available: [Link]

- Google Patents (2012). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

-

SpectraBase (n.d.). (1S)-2-chloro-1-(4-chlorophenyl)ethanol. Available: [Link]

-

Cardiff University Blogs (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products. Available: [Link]

-

SciHorizon (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Available: [Link]

-

Liu, J., et al. (2020). Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor. Nature Communications, 11(1), 183. Available: [Link]

-

Grygorenko, O. O., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4467. Available: [Link]

-

Castro, M. C. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 254. Available: [Link]

-

Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available: [Link]

-

Waters Corporation (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available: [Link]

-

NIST (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Available: [Link]

-

Iannitelli, A., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(18), 4252. Available: [Link]

- Google Patents (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

Desrosiers, J. N., et al. (2013). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Organic & Biomolecular Chemistry, 11(48), 8443-8451. Available: [Link]

-

ResearchGate (2020). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available: [Link]

-

SIELC Technologies (2018). 2-Chloro-4'-fluoroacetophenone. Available: [Link]

Sources

- 1. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 126534-42-7 CAS MSDS ((S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2'-Chloro-4'-fluoroacetophenone | 700-35-6 | TCI AMERICA [tcichemicals.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 13. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

A Comprehensive Technical Guide to (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Significance of a Chiral Building Block

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a halogenated phenyl ethanol derivative characterized by a stereocenter at the carbinol carbon. The precise three-dimensional arrangement of the substituents around this chiral center, designated as (S), is crucial for its application in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their chirality, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. The presence of both a chloro and a fluoro substituent on the phenyl ring further enhances its utility, offering sites for metabolic resistance and altered electronic properties that can fine-tune the pharmacological profile of a target molecule.

The 2-chloro-4-fluoro substitution pattern is a key feature in a number of biologically active compounds, making this chiral alcohol a sought-after intermediate. Its structural motifs are found in molecules targeting a range of therapeutic areas.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation. While experimental data for this specific enantiomer is scarce, predicted values and data from analogous compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClFO | N/A |

| Molecular Weight | 174.60 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid or low melting solid | General observation for similar compounds |

| Boiling Point | Predicted: ~250-260 °C | Based on similar structures |

| Density | Predicted: ~1.2-1.3 g/cm³ | Based on similar structures |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General chemical principles |

Stereoselective Synthesis: Accessing the (1S)-Enantiomer

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical development. The primary route involves the asymmetric reduction of the corresponding prochiral ketone, 2'-chloro-4'-fluoroacetophenone. Both biocatalytic and chemocatalytic methods can be employed to achieve high enantioselectivity.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective approach to chiral alcohol synthesis. Whole-cell biotransformations or isolated enzymes, such as ketoreductases (KREDs), can reduce the ketone precursor to the desired (S)-alcohol with high yield and excellent enantiomeric excess (>99% ee).

Experimental Protocol: Whole-Cell Bioreduction

-

Cultivation of Biocatalyst: A suitable microorganism, such as Lactobacillus species, is cultured in an appropriate growth medium to the desired cell density.

-

Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with a buffer (e.g., phosphate buffer, pH 7.0), and resuspended in the same buffer.

-

Bioreduction Reaction: The prochiral ketone, 2'-chloro-4'-fluoroacetophenone, is added to the cell suspension. A co-substrate, such as glucose or isopropanol, is often included for cofactor regeneration (NADH or NADPH).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

-

Monitoring and Work-up: The reaction progress is monitored by chiral HPLC or GC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the biocatalytic synthesis of this compound.

Analytical Characterization: Ensuring Enantiomeric Purity

Confirming the chemical identity and, crucially, the enantiomeric purity of this compound requires a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their quantification. Polysaccharide-based and macrocyclic glycopeptide columns are commonly effective for separating chiral alcohols.

-

Chiral Gas Chromatography (GC): An alternative chromatographic method for enantiomeric separation, often requiring derivatization of the alcohol.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and isopropanol, with the ratio optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Analysis: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.

-

Detection and Quantification: Use a UV detector to monitor the elution of the enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Caption: Workflow for the analytical characterization of this compound.

Applications in Drug Development

This compound is a valuable chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications. The specific arrangement of the chloro and fluoro substituents can influence the binding affinity and metabolic stability of the final drug candidate. For instance, similar chiral halohydrins are key intermediates in the synthesis of antifungal agents like luliconazole. The hydroxyl group serves as a handle for further chemical transformations, such as etherification, esterification, or nucleophilic substitution, to build the target drug molecule.

The fluorophenyl moiety is a common feature in central nervous system (CNS) active drugs, as the fluorine atom can enhance blood-brain barrier permeability. The chloro substituent can provide additional hydrophobic interactions within a protein binding pocket.

While a specific signaling pathway directly modulated by this compound is not applicable as it is an intermediate, its incorporation into a final drug molecule could lead to the modulation of various pathways depending on the overall structure of the API.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for structurally related halogenated benzyl alcohols, the following hazards should be considered:

-

Harmful if swallowed or inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound stands out as a chiral building block with significant potential in the field of drug discovery and development. Its stereodefined structure, coupled with the presence of halogen substituents, makes it an attractive intermediate for the synthesis of complex and potentially potent therapeutic agents. The continued development of efficient and selective synthetic methods, particularly biocatalytic approaches, will further enhance its accessibility and utility for medicinal chemists. A thorough understanding of its properties, synthesis, and analysis is essential for its effective application in the creation of next-generation pharmaceuticals.

References

-

Sahin, E., & Dertli, E. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. ResearchGate. [Link]

- Google Patents. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]

-

PubChem. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. [Link]

-

Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

- Carl ROTH. (2020).

A Methodological Guide to Determining the Solubility Profile of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Abstract: (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral alcohol with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. A comprehensive understanding of its solubility profile is a prerequisite for its effective use in drug discovery, development, and formulation. Low aqueous solubility can impede absorption and bioavailability, making early and accurate characterization essential.[1][2] This guide provides a robust, scientifically-grounded framework for researchers to systematically determine the aqueous and organic solubility of this compound. It outlines the theoretical considerations that govern its solubility and presents detailed, self-validating experimental protocols based on industry-standard methodologies, such as the OECD Guideline 105 shake-flask method.[3][4] The objective is to empower researchers with the principles and practical steps required to generate a reliable and comprehensive solubility profile, thereby facilitating informed decision-making in downstream applications.

Introduction to this compound

This compound is a halogenated aromatic alcohol. Its structure, featuring a chiral center, a substituted phenyl ring, and a hydroxyl group, suggests its utility as a building block in asymmetric synthesis. While specific data for this compound is sparse, its structural motifs are common in many active pharmaceutical ingredients (APIs). The physicochemical properties of such an intermediate are critical determinants of its reaction kinetics, purification strategies, and suitability for formulation.

Physicochemical Properties

A precise understanding of the molecule's basic properties is the foundation of any solubility study. While extensive experimental data for the (1S)-enantiomer is not publicly available, data for structurally related compounds allows for the tabulation of key identifiers.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClFO | Inferred from structure |

| Molecular Weight | 174.60 g/mol | PubChem[5] |

| Appearance | To be determined (likely a solid or viscous liquid) | N/A |

| Predicted pKa | ~13 (for similar structures) | ChemicalBook (for a structural isomer)[6] |

Note: Enantiomers (1S vs. 1R) share identical non-chiral physicochemical properties such as molecular weight and predicted pKa.

Theoretical Considerations for Solubility Profiling

The solubility of this compound is governed by the interplay of its structural features with the chosen solvent system. A predictive analysis based on its structure informs the experimental design.

-

Molecular Structure: The molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, conferring some affinity for polar solvents like water. Conversely, the 2-chloro-4-fluorophenyl ring is hydrophobic and will dominate interactions in non-polar organic solvents. This amphiphilic nature suggests that its solubility will vary significantly across different solvents.

-

Solvent Polarity: In accordance with the "like dissolves like" principle, the compound is expected to have low solubility in water and higher solubility in semi-polar to polar organic solvents such as ethanol, methanol, and acetonitrile.

-

Effect of pH: The hydroxyl group is a very weak acid. For many drug molecules, solubility is pH-dependent, as changes in pH can lead to ionization.[7][8] Weakly acidic or basic compounds can exist in ionized and non-ionized forms, with the ionized form generally being more water-soluble.[9] While the alcohol's pKa is predicted to be high (~13), its aqueous solubility may still exhibit some pH dependence, particularly in highly alkaline solutions.[6] Determining solubility across a physiologically relevant pH range (e.g., 1.2 to 7.5) is crucial for predicting its behavior in biological systems.[2]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. Characterizing solubility at standard laboratory (e.g., 25°C) and physiological (37°C) temperatures is often required.

Experimental Design & Protocols

A comprehensive solubility profile requires a multi-faceted experimental approach. The following workflow provides a systematic plan for characterizing the solubility of this compound.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 126534-42-7 CAS MSDS ((S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. How does pH affect drug delivery? [synapse.patsnap.com]

A Senior Application Scientist's Technical Guide to (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on Stereochemistry and Data Aggregation: (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a specific chiral molecule. Comprehensive, publicly available safety data sheets (SDS) for a single enantiomer are often limited. This guide has been constructed by synthesizing data from the racemic mixture, 1-(2-chloro-4-fluorophenyl)ethanol, and closely related structural analogs. This approach is standard in the field, as the primary toxicological and physical hazards are dictated by the core molecular structure. The fundamental safety, handling, and emergency protocols are considered equivalent for both the individual enantiomers and the racemic mixture.

Compound Profile and Strategic Importance

This compound belongs to the class of chiral benzylic alcohols. This structural motif is a cornerstone in medicinal chemistry, frequently serving as a key chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). The specific combination of chloro and fluoro substituents on the phenyl ring modulates the electronic and lipophilic properties of the molecule, making it a valuable intermediate for targeted drug design. Its stereocenter is critical, as biological systems often exhibit high stereoselectivity, where one enantiomer is therapeutically active while the other may be inactive or even detrimental. Understanding its material safety is therefore a prerequisite for its effective and safe utilization in any research or development pipeline.

Hazard Identification and Proactive Risk Assessment

Based on aggregated data from structurally similar compounds, a comprehensive hazard profile can be established according to the Globally Harmonized System (GHS).[1][2]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

Senior Application Scientist's Note: The hazard profile is logical and predictable. The halogenated aromatic ring contributes to the irritant properties (skin and eyes) and potential for harm if ingested. The alcohol functional group, while imparting some polarity, does not mitigate these effects. The potential for respiratory irritation is typical for fine organic powders or volatile liquids and underscores the need for handling within a controlled environment.

Visualizing the Hazard Profile

The following diagram illustrates the primary health hazards associated with this class of compounds.

Caption: GHS hazard classifications for substituted phenylethanols.

Proactive Exposure Control and Personal Protective Equipment (PPE)

A robust safety protocol is not merely reactive; it is a proactive system designed to eliminate exposure pathways.

Engineering Controls

-

Ventilation: All handling of the neat material, whether solid or liquid, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure the face velocity of the fume hood meets institutional and regulatory standards (typically 80-120 ft/min).

-

Emergency Equipment: An eyewash station and safety shower must be located in immediate proximity to the workstation.[3]

Personal Protective Equipment (PPE) Protocol

This is a self-validating workflow. Each step confirms the integrity of the protective barrier.

-

Pre-Operational Inspection:

-

Visually inspect nitrile gloves for tears or punctures.

-

Ensure safety glasses or goggles are clean and provide full coverage, including side shields.

-

Confirm lab coat is fully buttoned.

-

-

Donning Procedure:

-

First Layer: Don a primary pair of nitrile gloves.

-

Second Layer: For handling neat material or preparing concentrated solutions, don a second pair of nitrile gloves (double-gloving). This provides a critical buffer in case of a breach in the outer glove.

-

Eye Protection: Wear chemical splash goggles for any liquid transfer. Safety glasses with side shields are acceptable for handling small quantities of solid.

-

Lab Coat: A flame-resistant lab coat is standard.

-

-

Post-Operational Doffing & Disposal:

-

Remove outer gloves first, turning them inside out to contain any contamination.

-

Remove eye protection and lab coat.

-

Remove inner gloves last, again turning them inside out.

-

Dispose of all used PPE in a designated hazardous waste container.

-

PPE Workflow Visualization

Caption: Standard workflow for donning and doffing PPE.

Safe Handling, Storage, and Chemical Incompatibility

Handling Protocol

-

Grounding: When transferring significant quantities of powdered material, ensure containers are properly grounded to prevent static discharge, which can ignite fine dusts.

-

Weighing: Weigh solids in a weigh boat or on glassine paper within the fume hood. Avoid creating dust clouds.[1]

-

Solution Preparation: Add the solid or liquid compound slowly to the solvent. If the dissolution is exothermic, use an ice bath for cooling.

-

Avoidance: Absolutely avoid ingestion, inhalation, and contact with skin, eyes, or clothing.[3]

Storage Conditions

-

Temperature: Store at room temperature in a dry area.[4]

-

Atmosphere: Keep the container tightly closed to prevent moisture absorption and potential degradation.

-

Location: Store in a well-ventilated area designated for chemical storage, away from incompatible materials.[3]

Chemical Incompatibility

The reactivity of this molecule is primarily dictated by its secondary alcohol group.

-

Strong Oxidizing Agents (e.g., KMnO₄, CrO₃): The secondary alcohol is susceptible to oxidation to the corresponding ketone. This reaction can be vigorous and highly exothermic.

-

Strong Acids & Bases: While generally stable, prolonged contact with strong acids or bases could catalyze dehydration or other side reactions.[3]

Senior Application Scientist's Note: Beyond immediate safety, consider the scientific integrity of your sample. Chiral alcohols can sometimes undergo racemization under harsh pH or temperature conditions. Proper storage not only ensures safety but also preserves the enantiomeric purity of your material, which is critical for reproducible results in drug development.[5]

Incompatibility Diagram

Caption: Key chemical incompatibilities to avoid during storage and handling.

Emergency Protocols and First Aid

Immediate and correct response during an emergency can significantly mitigate harm.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.[1]

-

Ventilate: Ensure the area is well-ventilated (fume hood must be running).

-

Contain: For liquid spills, use an absorbent, inert material (e.g., sand, vermiculite). For solid spills, carefully sweep up the material to avoid creating dust.[6]

-

Collect: Place the contained material into a suitable, labeled, and closed container for chemical waste disposal.[1]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Do not allow the product to enter drains. [1]

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][7] |

Physical and Chemical Properties

The following data is based on predicted values and information for closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClFO | [4][8] |

| Molecular Weight | 174.60 g/mol | [8] |

| Appearance | Slightly viscous liquid or solid | [4] |

| Boiling Point | ~256.6 °C (Predicted) | [4] |

| Density | ~1.282 g/cm³ (Predicted) | [4] |

| Storage Temperature | Room Temperature | [4] |

Stability and Reactivity

-

Stability: The compound is stable under normal storage and handling conditions.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), hydrogen chloride gas, and hydrogen fluoride.[9]

-

Conditions to Avoid: Avoid excessive heat, static discharge, and exposure to incompatible materials.

References

-

Safety Data Sheet - Angene Chemical. Source: Angene Chemical. [Link]

-

Safety Data Sheet: Ethanol - Carl ROTH. Source: Carl ROTH. [Link]

-

1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem. Source: National Institutes of Health, PubChem. [Link]

-

2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem. Source: National Institutes of Health, PubChem. [Link]

-

Dos and Don'ts for Using Daicel Chiral Columns Effectively. Source: Regis Technologies. [Link]

-

Halocarbon R1132a (1,1 Difluoroethylene) - SAFETY DATA SHEET. Source: Airgas. [Link]

-

Handling chiral columns / CHROMSERVIS.EU. Source: CHROMSERVIS. [Link]

-

(PDF) Chiral Liquid Chromatography - ResearchGate. Source: ResearchGate. [Link]

-

Safety data sheet - CPAChem. Source: CPAChem. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 126534-42-7 CAS MSDS ((S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chiraltech.com [chiraltech.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol reactivity profile

An In-depth Technical Guide to the Reactivity Profile of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Introduction: A Chiral Scaffold of Pharmaceutical Importance

This compound is a chiral secondary benzylic alcohol. Its structure is characterized by a stereogenic center benzylic to a phenyl ring substituted with both chloro and fluoro groups. This specific arrangement of atoms imparts distinct chemical properties and makes it a valuable chiral building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The presence of halogen atoms influences the electronic properties of the aromatic ring, while the secondary alcohol moiety serves as a versatile functional handle for a wide array of chemical transformations. Understanding the reactivity profile of this molecule is paramount for its effective utilization in drug discovery and development, where precise control over stereochemistry is critical for biological activity and safety. Chiral alcohols, such as the topic compound, are foundational in the synthesis of numerous pharmaceuticals and fine chemicals.[1]

Asymmetric Synthesis: Accessing Enantiopurity

The biological and pharmacological activity of chiral molecules is often enantiomer-dependent. Therefore, establishing a stereoselective synthesis is the primary challenge in utilizing this compound. The most prevalent and efficient strategy is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone. Both biocatalytic and chemocatalytic methods have proven effective.

Biocatalytic Asymmetric Reduction: The Green Chemistry Approach

Biocatalysis has emerged as a powerful tool for producing enantiopure chiral alcohols due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[2] The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) circumvents the need for expensive and often toxic heavy metal catalysts.[2][3]

Core Principle: The asymmetric reduction of a ketone to a chiral alcohol is achieved using a ketoreductase enzyme that selectively delivers a hydride to one face of the carbonyl group. This process often requires a cofactor, such as NADPH, which is regenerated in situ by the metabolic pathways of the host organism (e.g., E. coli, Lactobacillus) or by adding a sacrificial co-substrate like isopropanol.[3][4]

Workflow for Biocatalytic Reduction

Caption: Biocatalytic synthesis workflow.

Experimental Protocol: Whole-Cell Bioreduction

This protocol is adapted from methodologies for the asymmetric reduction of similar ketones.[2]

-

Culture Preparation: Cultivate a selected strain of Lactobacillus curvatus in an appropriate growth medium for 24-48 hours until a sufficient cell density is reached.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with a sterile phosphate buffer (pH 7.0).

-

Reaction Setup: In a reaction vessel, suspend the harvested wet cells in a phosphate buffer. Add the substrate, 2-chloro-1-(2,4-difluorophenyl)ethanone, dissolved in a minimal amount of a co-solvent like DMSO or isopropanol. Isopropanol can also serve as the co-substrate for cofactor regeneration.[3]

-

Biotransformation: Maintain the reaction mixture at an optimized temperature (e.g., 30-40°C) with gentle agitation.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the substrate is consumed (>98% conversion).[3]

-

Workup and Isolation: Centrifuge the mixture to remove the cells. Extract the aqueous supernatant with an organic solvent such as ethyl acetate or methyl tert-butyl ether.[3] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol by column chromatography on silica gel to obtain the enantiopure this compound.

| Parameter | Typical Value | Reference |

| Biocatalyst | Lactobacillus curvatus / Carbonyl Reductase | [2][3] |

| Substrate Conc. | 100-300 g/L | [3] |

| Temperature | 20-40 °C | [3] |

| pH | ~7.0 | [2] |

| Conversion | >98% | [3] |

| Enantiomeric Excess (ee) | >99% | [2] |

Reactivity Profile: A Hub for Chemical Diversification

The reactivity of this compound is dominated by the chemistry of its secondary benzylic alcohol group. The principal reactions include oxidation at the hydroxyl group, nucleophilic substitution at the benzylic carbon, and electrophilic alkylation of other nucleophiles.

Oxidation to Ketone

As a secondary alcohol, it can be readily oxidized to the corresponding ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone. This transformation is fundamental and proceeds without the risk of overoxidation to a carboxylic acid, which is a pathway available only to primary alcohols.[5][6]

Mechanism Insight: The reaction typically involves the formation of a chromate ester intermediate, followed by an E2-like elimination facilitated by a base (often water or the conjugate base of the acid catalyst) to form the carbon-oxygen double bond.[7]

Oxidation of a Secondary Alcohol

Caption: Oxidation to the corresponding ketone.

Experimental Protocol: PCC Oxidation

-

Setup: Suspend Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) in a dry, inert atmosphere (e.g., under nitrogen).

-

Addition: Add a solution of this compound in DCM dropwise to the PCC suspension at room temperature.

-

Reaction: Stir the mixture for 2-4 hours until TLC analysis indicates the complete consumption of the starting alcohol.

-

Workup: Dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium byproducts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the ketone product.

Nucleophilic Substitution

The benzylic position of the alcohol makes it susceptible to nucleophilic substitution. The hydroxyl group is a poor leaving group and must first be activated, typically by protonation under acidic conditions or by conversion to a better leaving group like a tosylate or a halide. These reactions can proceed via an S_N1 or S_N2 mechanism.

-

S_N1 Pathway: The benzylic position can stabilize a carbocation intermediate, favoring an S_N1 mechanism, which would lead to a racemic product.

-

S_N2 Pathway: Given that it is a secondary center, an S_N2 mechanism is also highly plausible, especially with strong nucleophiles and a good, unhindered leaving group. This pathway results in an inversion of stereochemistry, a phenomenon known as the Walden inversion.[8][9] This stereochemical control is often the desired outcome in pharmaceutical synthesis.

S_N2 Substitution with Inversion of Stereochemistry

Caption: Generalized S_N2 pathway.

Experimental Protocol: Synthesis of a Chiral Azide (Representative S_N2)

This protocol is based on general methods for converting secondary benzylic alcohols to azides with inversion.[10]

-

Activation (Mesylation): Dissolve this compound in dry DCM and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until the alcohol is consumed.

-

Workup 1: Wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. The crude mesylate is often used directly in the next step.

-

Substitution: Dissolve the crude mesylate in a polar aprotic solvent like DMF. Add sodium azide (NaN₃) and heat the mixture (e.g., to 60-80°C).

-

Monitoring: Monitor the reaction by TLC for the disappearance of the mesylate.

-

Workup 2: After completion, cool the mixture, dilute with water, and extract with diethyl ether. Wash the combined organic extracts, dry, and concentrate.

-

Purification: Purify the resulting (1R)-1-azido-1-(2-chloro-4-fluorophenyl)ethane by column chromatography. The product is expected to have the opposite stereoconfiguration to the starting alcohol.

Friedel-Crafts-Type Alkylation

Benzylic alcohols can serve as precursors to electrophiles in the presence of a Lewis or Brønsted acid catalyst.[10] They can then alkylate electron-rich aromatic and heteroaromatic compounds. This reaction provides a direct method for forming carbon-carbon bonds at the benzylic position.[11][12]

Experimental Protocol: Iridium-Catalyzed Benzylation of an Arene

This protocol is adapted from a general method for secondary benzylation.[11][12]

-

Setup: In a reaction vial, combine this compound, an excess of an electron-rich arene (e.g., 1-methoxynaphthalene), and a catalytic amount of a suitable catalyst (e.g., [Ir₂(COD)₂(SnCl₃)₂(Cl)₂(μ-Cl)₂]).

-

Reaction: Add 1,2-dichloroethane as the solvent. Seal the vial and heat the mixture to 80°C.

-

Monitoring: Stir for several hours, monitoring the reaction by TLC or GC-MS.

-

Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Isolation: Dry the organic phase, concentrate it, and purify the residue by column chromatography to isolate the alkylated product.

Metabolic Profile Considerations

Safety Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds are associated with the following hazards.[14]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 / H319 | Causes serious eye damage / irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

References

- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. CN111073912A.

- Sahin, E., & Dertli, E. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen

- (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO. PubChem.

- (1S)-1-(4-chlorophenyl)ethan-1-ol. PubChem.

- Podder, S., Choudhury, J., & Roy, S. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 72(9), 3129–3132.

- The Oxidation of Alcohols. (2023). Chemistry LibreTexts.

- Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase.

- Process for preparing 2-chloro-4-fluorophenol. US5053557A.

- The Discovery of Nucleophilic Substitution Reactions. (2022). Chemistry LibreTexts.

- Structural motifs of chiral secondary alcohols and metal‐catalyzed...

- Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.

- Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX.

- Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). PubMed Central (PMC).

- Alcohol oxid

- Nucleophilic substitution of Primary Haloalkanes. Ellesmere OCR A level Chemistry.

- Reactions of secondary and tertiary benzylic alcohols bearing...

- Application of chiral recyclable catalysts in asymmetric c

- oxid

- Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.

- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi

- Process for synthesizing 4-chlorophenyl ethanol. CN102816051A.

- AS 9701 Organic Chemistry Part 13 | Halogenoalkanes | Nucleophilic Substitution.

- Oxid

- Chiral Alcohols & Ligands - C

- Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. Organic Chemistry Portal.

- Benzyl alcohol. Wikipedia.

- Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine.

- Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazol)-ethanol by solid-liquid phase transfer catalysis.

- The Discovery of Nucleophilic Substitution Reactions (for reference). (2023). Chemistry LibreTexts.

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. researchgate.net [researchgate.net]

- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]

- 13. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol: A Versatile Chiral Building Block in Modern Synthesis

This guide provides an in-depth analysis of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol, a crucial chiral intermediate for the pharmaceutical and fine chemical industries. We will explore its synthesis, physicochemical properties, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals. The core of this molecule's utility lies in its defined stereochemistry and the synthetic handles provided by its hydroxyl, chloro, and fluoro substituents, making it a valuable starting point for complex, stereochemically pure target molecules.

Compound Profile: Properties and Safety

This compound is a chiral secondary alcohol. Its structural features are pivotal to its function as a building block. The stereogenic center at the carbinol carbon is fundamental for constructing enantiomerically pure active pharmaceutical ingredients (APIs), where biological activity is often contingent on a specific 3D arrangement.[1][2] The chloro and fluoro groups on the phenyl ring offer sites for further functionalization through various cross-coupling reactions or nucleophilic aromatic substitution, and they modulate the electronic properties and lipophilicity of the final compound.[3]

Physicochemical Data

A summary of the key physical and chemical properties for the related compound (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol is presented below. Properties are expected to be identical for the (1S) enantiomer, with the exception of the sign of optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClFO | [4] |

| Molecular Weight | 174.60 g/mol | [5] |

| Boiling Point | 256.6 ± 25.0 °C (Predicted) | [4] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Clear, pale green, slightly viscous liquid | [4] |

| pKa | 13.14 ± 0.20 (Predicted) | [4] |

| CAS Number | 126534-42-7 | [6] |

Safety and Handling

The enantiomer, (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol, is associated with the following GHS hazard statements, which should be considered applicable for the (1S) form as well.[5] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage.[5]

-

H335: May cause respiratory irritation.[5]

Stereoselective Synthesis: Accessing Enantiopurity

The primary and most efficient route to optically pure this compound is the asymmetric reduction of the prochiral ketone, 2-chloro-4'-fluoroacetophenone.[7][8] This transformation is a cornerstone of modern asymmetric synthesis, with both biocatalytic and chemocatalytic methods providing excellent results.

The Rise of Biocatalysis

Biocatalytic reduction has emerged as a superior method due to its exceptional selectivity, mild reaction conditions (ambient temperature and pressure), and environmentally friendly nature.[2][9] Ketoreductases (KREDs), often used within whole-cell systems, are highly efficient for this transformation.

The causality behind this choice is clear: enzymes operate in aqueous media, eliminate the need for expensive and often toxic heavy metal catalysts, and can deliver enantiomeric excess (e.e.) values often exceeding 99%. The use of whole-cell systems (e.g., Lactobacillus kefiri, Pichia glucozyma) further simplifies the process by providing in-situ regeneration of the required cofactor (NADPH/NADH), making the process economically viable on an industrial scale.[10][11]

A study on the asymmetric reduction of 2-haloacetophenones using mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) demonstrated that various mutants could produce the corresponding (S)-alcohol with very high enantioselectivity from 2-chloro-4′-fluoroacetophenone.[7]

Comparison of Synthetic Methods

The choice of synthetic route depends on factors like scale, cost, and available equipment. While chemocatalysis remains a powerful tool, biocatalysis often presents a more sustainable and highly selective alternative for producing chiral alcohols.[12]

| Method | Catalyst / Biocatalyst | Substrate | Conversion | Enantiomeric Excess (e.e.) | Key Advantages | Source |

| Biocatalysis | TeSADH Mutant (ΔP84/A85G) | 2-chloro-4'-fluoroacetophenone | High | >99% (S) | High enantioselectivity, mild conditions, green chemistry. | [7] |

| Biocatalysis | TeSADH Mutant (P84S/186A) | 2-chloro-4'-fluoroacetophenone | Improved Yield | >99% (S) | High enantioselectivity and improved conversion. | [7] |

| Chemocatalysis | Chiral Ru Complexes | Acetophenone (model substrate) | High | >99% | Broad substrate scope, well-understood mechanisms. | [13] |

Self-Validating Experimental Protocol: Whole-Cell Bioreduction

This protocol describes a representative whole-cell biocatalytic reduction. The self-validating nature of this system lies in the high fidelity of the enzymatic reaction; successful conversion inherently confirms the activity and selectivity of the biocatalyst.

Objective: To synthesize this compound via asymmetric reduction of 2-chloro-4'-fluoroacetophenone using a recombinant E. coli expressing a ketoreductase.

Materials:

-

2-chloro-4'-fluoroacetophenone (CAS 456-04-2)[8]

-

Recombinant E. coli cells harboring a suitable ketoreductase (e.g., from Lactobacillus or Pichia)[10][11]

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Isopropanol (IPA) as a co-substrate for cofactor regeneration

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Chiral HPLC column for e.e. analysis

Procedure:

-

Biocatalyst Preparation: Grow the recombinant E. coli culture to the late exponential phase. Harvest cells via centrifugation and wash with phosphate buffer. Resuspend the cell pellet in the reaction buffer to a specific optical density (e.g., OD₆₀₀ = 50).

-

Reaction Setup: In a temperature-controlled reaction vessel, combine the cell suspension, the substrate (2-chloro-4'-fluoroacetophenone, e.g., 20 g/L), and the co-substrate (isopropanol, e.g., 1.5 equivalents).

-

Biotransformation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure adequate mixing. Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC. The disappearance of the ketone and the appearance of the alcohol peak indicate conversion.

-

Work-up and Extraction: Once the reaction reaches completion (typically >99% conversion), terminate the reaction. Centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Analysis and Validation: Purify the crude alcohol via silica gel chromatography if necessary. Confirm the structure using ¹H NMR and ¹³C NMR. Crucially, determine the enantiomeric excess (e.e.) by chiral HPLC analysis to validate the stereochemical outcome of the synthesis.

Strategic Applications in Drug Development

This compound is a high-value intermediate because it embeds a specific stereocenter into a molecule early in a synthetic sequence. This strategy is more efficient than resolving a racemic mixture at a later stage. Chiral alcohols are foundational in the synthesis of numerous pharmaceuticals, including treatments for depression and bradycardia.[14][15]

The hydroxyl group is a versatile functional handle. It can be:

-

Activated and displaced: Converted into a good leaving group (e.g., tosylate, mesylate) and substituted with a nucleophile (e.g., amines, azides) with inversion of configuration (Sₙ2 reaction), providing access to the opposite enantiomer of a different compound class.

-

Oxidized: To re-form a ketone if needed.

-

Used in ether or ester linkages: To connect to other parts of a target molecule.

While specific blockbuster drugs derived directly from this molecule are not prominently in the public domain, its structural motifs are highly relevant. For instance, the closely related intermediate (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a vital precursor for the synthesis of Ticagrelor, a potent antiplatelet drug.[10] This demonstrates the established value of this class of chiral halohydrins in constructing complex and medically important molecules. The 2-chloro-4-fluoro substitution pattern is specifically designed to impart desired electronic and metabolic properties into a final drug candidate.

Conclusion

This compound stands out as a potent and versatile chiral building block. Its value is anchored in the high enantiopurity achievable through modern synthetic methods, particularly biocatalysis, which offers a green and efficient pathway. For medicinal chemists and process development scientists, this intermediate provides a reliable and strategically sound starting point for introducing a key stereocenter into complex molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible building blocks like this chiral alcohol will only increase, solidifying its role in the drug discovery and development pipeline.

References

-

PubChem. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(4-Fluorophenyl)ethanol | C8H9FO. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Zolnowska, B., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

de Carvalho, C. C., et al. Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. ResearchGate. Available from: [Link]

- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Ni, Y., et al. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Available from: [Link]

-

Chen, B., et al. Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. Available from: [Link]

-

Al-zuaidy, M. H., et al. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Available from: [Link]

-

Singh, V., et al. The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. Available from: [Link]

- Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

-

Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available from: [Link]

-

Rodrigues, J. A. R., et al. Recent advances in the biocatalytic asymmetric reduction of acetophenones and a, b-unsaturated carbonyl compounds. ResearchGate. Available from: [Link]

-

Wang, Y., et al. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. MDPI. Available from: [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Available from: [Link]

-

PubChem. 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Examples of drugs derivatives from chiral secondary alcohols. Available from: [Link]

-

Batista, M., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available from: [Link]

-

ScienceDirect. Chiral alcohols: Significance and symbolism. Available from: [Link]

-

Li, Y., et al. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI. Available from: [Link]

-

Ugalde-Saldivar, A., et al. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available from: [Link]

-

PubChem. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]